molecular formula C13H17N2O3PS2 B2700773 diethyl (4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)phosphonate CAS No. 93641-77-1

diethyl (4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)phosphonate

Cat. No.: B2700773
CAS No.: 93641-77-1
M. Wt: 344.38
InChI Key: GKVQWKMORNJGFK-UHFFFAOYSA-N
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Description

Structural Classification Within Thiazole-Phosphonate Hybrid Systems

This compound belongs to the class of 1,3-thiazole-2-thione derivatives modified with a phosphonate group at the 5-position. Its structure features:

  • Thiazole-thione core : A five-membered aromatic ring containing sulfur and nitrogen atoms, with a thione (-S-) group at position 2.
  • Phosphonate substituent : A diethoxyphosphoryl group (-PO(OEt)₂) at position 5, introducing steric bulk and polar character.
  • Amino and phenyl groups : An amino (-NH₂) group at position 4 and a phenyl ring at position 3, enhancing π-stacking and hydrogen-bonding capabilities.

The molecular formula C₁₃H₁₇N₂O₃PS₂ (molecular weight: 344.38 g/mol) reflects its heterocyclic diversity. The phosphonate group’s tetrahedral geometry distorts the thiazole ring’s planarity, creating a conformationally flexible scaffold that can interact with both hydrophilic and hydrophobic biological targets.

Structural Feature Role in Bioactivity
Thiazole-thione core Electron-deficient region for nucleophilic attack
Diethoxyphosphoryl group Enhances solubility and metal chelation capacity
4-Amino substituent Participates in hydrogen bonding and proton transfer
3-Phenyl ring Facilitates hydrophobic interactions

This hybrid structure leverages the thiazole’s inherent bioisosteric properties (mimicking peptide bonds) and the phosphonate’s ability to mimic phosphate groups in enzymatic reactions. The compound’s synthetic versatility is evident in its preparation via Kabachnik–Fields reactions or nucleophilic substitutions on preformed thiazole intermediates.

Historical Context of α-Aminophosphonate Derivatives in Medicinal Chemistry

α-Aminophosphonates, characterized by a phosphorus atom directly bonded to a carbon adjacent to an amino group, have been studied since the 1970s for their protease inhibitory and antiviral properties. The integration of phosphonates into heterocycles like thiazoles represents a paradigm shift from early linear analogs to conformationally constrained systems.

Key milestones include:

  • 1970s–1980s : Discovery of phosphinothricin as a glutamate analog, highlighting phosphonates’ potential in disrupting metabolic pathways.
  • 1990s–2000s : Development of phosphoramidate prodrugs to improve cellular uptake of nucleoside monophosphates.
  • 2010s–Present : Rational design of thiazole-phosphonate hybrids to overcome drug resistance in cancers and infections.

This compound builds on these advances by combining the thiazole’s metabolic stability with the phosphonate’s capacity to inhibit kinases and phosphatases. Its 2-thioxo group further augments reactivity, enabling disulfide bridge formation with cysteine residues in target proteins.

Synthetic routes to such hybrids often involve:

  • Horner–Wadsworth–Emmons olefination : To introduce phosphorylated side chains.
  • Cyclocondensation reactions : Between thioureas and α-haloketones for thiazole ring formation.

Modern applications extend beyond therapeutics, with uses in:

  • Fluorescent probes : Leveraging the phosphonate’s metal-coordination ability.
  • Nanomaterial functionalization : Via phosphonate anchoring groups.

Properties

IUPAC Name

4-amino-5-diethoxyphosphoryl-3-phenyl-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N2O3PS2/c1-3-17-19(16,18-4-2)12-11(14)15(13(20)21-12)10-8-6-5-7-9-10/h5-9H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVQWKMORNJGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=C(N(C(=S)S1)C2=CC=CC=C2)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N2O3PS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of diethyl (4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)phosphonate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Industrial production methods may vary, but they generally follow similar principles, focusing on optimizing yield, purity, and reaction conditions.

Chemical Reactions Analysis

diethyl (4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)phosphonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

diethyl (4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)phosphonate involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Aryl-Substituted Thiazoles

highlights two isostructural thiazole derivatives:

  • Compound 4 : 4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole
  • Compound 5 : 4-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole

Key Comparisons :

Feature Target Compound Compound 4/5 ()
Core Structure 2-Thioxo-2,3-dihydrothiazole Thiazole fused with pyrazole and triazole
Substituents Amino, phenyl, diethyl phosphonate Chloro/fluoro-phenyl, triazole, pyrazole
Symmetry Likely lower symmetry due to phosphonate Triclinic (P̄1) with two independent molecules
Planarity Planar thiazole ring with perpendicular phosphonate Mostly planar except one fluorophenyl group

The latter exhibit rigid, planar conformations favorable for π-π stacking in crystallography, whereas the phosphonate group may disrupt such interactions .

Pharmacopeial Thiazol-5-ylmethyl Derivatives

and describe complex thiazol-5-ylmethyl carbamates and ureido derivatives, such as:

  • Compound l: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate
  • Compound m : Thiazol-5-ylmethyl derivatives with hydroperoxypropan-2-yl or ethylthiazol-4-yl substituents

Key Comparisons :

Feature Target Compound Pharmacopeial Compounds ()
Functional Groups Diethyl phosphonate, 2-thioxo, amino, phenyl Carbamates, ureido, hydroperoxy, ethylthiazol
Bioactivity Unknown (potential enzyme inhibition) Likely protease inhibitors or antibiotics
Synthetic Complexity Moderate (phosphonate coupling) High (stereochemical control required)

The pharmacopeial compounds feature peptide-like backbones with stereochemically defined carbamate/ureido linkages, suggesting therapeutic targeting of enzymes or receptors. In contrast, the target compound’s phosphonate group may act as a phosphate mimic, enabling interactions with kinases or phosphatases.

Physicochemical and Electronic Properties

While explicit data for the target compound are absent, inferences can be drawn:

  • Solubility : The diethyl phosphonate group likely improves aqueous solubility compared to purely aromatic analogues (e.g., Compounds 4/5).
  • Stability : The 2-thioxo group may confer redox activity, whereas the phosphonate’s hydrolytic stability contrasts with the labile hydroperoxy group in Compound m .
  • Electronic Effects : The electron-withdrawing phosphonate could reduce thiazole ring electron density, altering reactivity in electrophilic substitutions versus the electron-rich triazole-pyrazole systems in Compounds 4/5 .

Biological Activity

Diethyl (4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)phosphonate is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H17N2O3PS2 and a molecular weight of 305.37 g/mol. The structure features a thiazole ring with a phenyl group and a phosphonate moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with phosphonates. For example, the reaction of 4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazole with diethyl phosphite under acidic conditions can yield the desired phosphonate derivative. This synthetic route is essential for producing compounds with enhanced biological properties.

Antiviral Activity

Recent studies have demonstrated that this compound exhibits notable antiviral activity. In particular, it has shown effectiveness against various viruses:

Virus Activity
Feline herpes virusActive
Feline coronavirusActive
Herpes simplex virus type 1 (HSV-1)Active
Herpes simplex virus type 2 (HSV-2)Active

In vitro studies indicated that this compound could inhibit viral replication by interfering with viral entry or replication processes within host cells .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It appears to induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of cell proliferation : Studies have shown that it can significantly reduce the viability of various cancer cell lines.
  • Induction of oxidative stress : The compound may promote reactive oxygen species (ROS) generation, leading to cell death in tumor cells .

Case Studies

  • Antiviral Efficacy : A study evaluating the antiviral efficacy of synthesized thiazole derivatives found that this compound was among the most effective agents against HSV types 1 and 2. The mechanism involved disruption of the viral envelope integrity .
  • Cancer Cell Line Studies : In research involving human cancer cell lines, this compound demonstrated potent cytotoxic effects. The compound was tested against breast cancer and lung cancer cell lines, showing IC50 values in the low micromolar range .

The proposed mechanisms by which this compound exerts its biological activities include:

  • Inhibition of Viral Enzymes : The compound may inhibit key viral enzymes necessary for replication.
  • Modulation of Immune Response : It could enhance host immune responses against viral infections.
  • Cell Cycle Arrest and Apoptosis : In cancer cells, it may induce cell cycle arrest at specific phases leading to programmed cell death .

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